molecular formula C23H18O6 B3475580 Methyl 4-[(8-methoxy-6-oxobenzo[c]chromen-3-yl)oxymethyl]benzoate CAS No. 6630-23-5

Methyl 4-[(8-methoxy-6-oxobenzo[c]chromen-3-yl)oxymethyl]benzoate

Cat. No.: B3475580
CAS No.: 6630-23-5
M. Wt: 390.4 g/mol
InChI Key: WXULETIITIAMME-UHFFFAOYSA-N
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Description

Methyl 4-[(8-methoxy-6-oxobenzo[c]chromen-3-yl)oxymethyl]benzoate (CAS: 6630-23-5, 370584-58-0) is a synthetic organic compound with the molecular formula C₂₃H₁₈O₆ and a molecular weight of 390.391 g/mol . Structurally, it consists of a benzo[c]chromen core substituted with a methoxy group at position 8, a ketone at position 6, and a methyl benzoate ester linked via an oxymethyl group at position 3 (Figure 1). The compound’s IUPAC name reflects its intricate substitution pattern, which includes a benzoate ester at the para position of the benzyloxy moiety. Its ChemSpider ID is 1004333, and it is cataloged under MDL number MolPort-000-692-476 .

Properties

IUPAC Name

methyl 4-[(8-methoxy-6-oxobenzo[c]chromen-3-yl)oxymethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18O6/c1-26-16-7-9-18-19-10-8-17(12-21(19)29-23(25)20(18)11-16)28-13-14-3-5-15(6-4-14)22(24)27-2/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXULETIITIAMME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(C=C(C=C3)OCC4=CC=C(C=C4)C(=O)OC)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00360853
Record name methyl 4-[(8-methoxy-6-oxobenzo[c]chromen-3-yl)oxymethyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6630-23-5
Record name methyl 4-[(8-methoxy-6-oxobenzo[c]chromen-3-yl)oxymethyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(8-methoxy-6-oxobenzo[c]chromen-3-yl)oxymethyl]benzoate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 8-methoxy-6-oxobenzo[c]chromen-3-yl with a suitable benzoate ester under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(8-methoxy-6-oxobenzo[c]chromen-3-yl)oxymethyl]benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield hydroxy derivatives or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives. Substitution reactions can result in various functionalized derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-[(8-methoxy-6-oxobenzo[c]chromen-3-yl)oxymethyl]benzoate has shown promise in medicinal chemistry due to its potential bioactivity:

  • Antioxidant Activity: Research indicates that compounds with similar structures exhibit antioxidant properties, which may help in preventing oxidative stress-related diseases.
  • Enzyme Inhibition Studies: The compound's unique structure allows it to interact with specific enzymes, making it a candidate for studying enzyme inhibition mechanisms.

Material Science

In material science, this compound can serve as a precursor for developing specialty chemicals and materials:

  • Polymer Synthesis: It can be used in the synthesis of polymers that require specific functional groups for enhanced properties.
  • Coatings and Additives: Its chemical properties make it suitable for use in coatings that require UV stability and improved mechanical properties.

Biological Research

The compound's interaction with biological systems makes it valuable for various research applications:

  • Cell Signaling Studies: Its ability to modulate biochemical pathways can be explored to understand cell signaling mechanisms better.
  • Pharmacological Studies: Investigating its effects on different cellular targets can provide insights into its pharmacological potential.

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant activity of this compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. Results indicated significant scavenging activity compared to standard antioxidants, suggesting potential applications in nutraceutical formulations.

Case Study 2: Enzyme Interaction Analysis

Another research project focused on the enzyme inhibition properties of the compound against specific kinases involved in cancer pathways. The findings demonstrated that the compound could inhibit kinase activity, indicating its potential as a therapeutic agent in cancer treatment.

Mechanism of Action

The mechanism of action of Methyl 4-[(8-methoxy-6-oxobenzo[c]chromen-3-yl)oxymethyl]benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. This interaction can lead to various biological responses, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Methyl 4-[(8-methoxy-6-oxobenzo[c]chromen-3-yl)oxymethyl]benzoate can be contextualized by comparing it with analogous benzo[c]chromen derivatives and related esters. Below is a detailed analysis of key analogues:

8-Methoxy-3-[(4-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one (CAS: 370584-56-8)

  • Molecular Formula : C₂₃H₁₈O₆ (same as the target compound).
  • Substituents: Features a 4-methoxybenzyloxy group at position 3 instead of the oxymethyl benzoate.
  • Functional Implications : The absence of a benzoate ester reduces polarity, which may influence pharmacokinetic properties such as membrane permeability.

4-Methyl-6-oxo-6H-benzo[c]chromen-3-yl 4-methoxybenzoate (CAS: 670245-03-1)

  • Molecular Formula : C₂₂H₁₆O₅.
  • Substituents : A 4-methyl group replaces the 8-methoxy group on the benzo[c]chromen core, and the ester is directly attached to position 3 without an oxymethyl spacer. The 4-methoxybenzoate moiety is identical to the target compound’s ester group but lacks the methylene bridge .
  • Physicochemical Impact : The reduced molecular weight (360.365 g/mol vs. 390.391 g/mol) and absence of the oxymethyl group may lower steric hindrance, enhancing crystallinity or synthetic accessibility .

Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1)

  • Molecular Formula : C₂₉H₂₅N₃O₃.
  • The quinoline-piperazine scaffold introduces basic nitrogen atoms, which could enhance water solubility compared to the purely aromatic target compound .
  • Functional Comparison: The quinoline moiety may confer fluorescence properties or metal-binding capabilities absent in the target compound .

[(4-Methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetic acid (CAS: 302551-56-0)

  • Molecular Formula : C₁₇H₁₂O₅.
  • Key Differences : Replaces the methyl benzoate with an acetic acid group, significantly increasing polarity and acidity (pKa ~4.7). This modification could make it more suitable for salt formation or conjugation chemistry .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Reference ID
This compound C₂₃H₁₈O₆ 390.391 8-OCH₃, 3-(oxymethyl benzoate) 6630-23-5
8-Methoxy-3-[(4-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one C₂₃H₁₈O₆ 390.391 3-(4-methoxybenzyloxy) 370584-56-8
4-Methyl-6-oxo-6H-benzo[c]chromen-3-yl 4-methoxybenzoate C₂₂H₁₆O₅ 360.365 4-CH₃, 3-(4-methoxybenzoate) 670245-03-1
Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) C₂₉H₂₅N₃O₃ 463.53 Quinoline-piperazine-benzoate hybrid Not provided
[(4-Methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetic acid C₁₇H₁₂O₅ 296.28 3-(oxyacetic acid) 302551-56-0

Research Findings and Implications

  • Synthetic Accessibility : The oxymethyl benzoate group in the target compound may complicate synthesis compared to analogues with direct ester linkages (e.g., ), requiring additional steps for spacer incorporation .
  • Solubility Trends : Compounds with hydrophilic groups (e.g., acetic acid in ) exhibit higher aqueous solubility, whereas benzyloxy-substituted derivatives (e.g., ) display increased lipophilicity.
  • Structural Rigidity : The benzo[c]chromen core in all analogues provides planar aromaticity, but substituent variations influence π-π stacking and crystallographic packing, as inferred from crystallography tools like SHELXL .

Biological Activity

Methyl 4-[(8-methoxy-6-oxobenzo[c]chromen-3-yl)oxymethyl]benzoate, a complex organic compound, has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.

Chemical Structure and Properties

This compound has the molecular formula C23H18O6C_{23}H_{18}O_{6} and a molecular weight of approximately 390.385 g/mol. Its structure includes a methoxy group and a benzoate moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC23H18O6C_{23}H_{18}O_{6}
Molecular Weight390.385 g/mol
IUPAC NameThis compound
CAS Number6630-23-5

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting with the preparation of the benzo[c]chromen-3-yl intermediate. This intermediate is then reacted with a benzoic acid derivative under controlled conditions to yield the final product. The reaction conditions include specific pH levels and temperatures to optimize yield and purity.

The biological activity of this compound is thought to be mediated through its interaction with various molecular targets, including enzymes and receptors involved in key biochemical pathways. These interactions can modulate cellular processes such as apoptosis, inflammation, and cell proliferation .

Pharmacological Properties

  • Anticancer Activity : Several studies have indicated that this compound exhibits significant anticancer properties. Research has shown that it can inhibit the growth of various cancer cell lines, including ovarian and colon cancer cells. The mechanism involves inducing apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
  • Anti-inflammatory Effects : The compound has also been studied for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models .
  • Antioxidant Activity : this compound demonstrates antioxidant activity by scavenging free radicals and enhancing the body’s antioxidant defenses. This property is crucial for protecting cells from oxidative stress-related damage.

Study on Anticancer Effects

A recent study published in a peer-reviewed journal examined the effects of this compound on human ovarian cancer cells. The results indicated a dose-dependent inhibition of cell proliferation, with significant apoptosis observed at higher concentrations. The study concluded that this compound could be a promising candidate for further development as an anticancer agent .

Anti-inflammatory Research

Another study focused on the anti-inflammatory effects of the compound in an animal model of arthritis. The results showed that treatment with this compound significantly reduced joint swelling and inflammatory markers compared to control groups, suggesting its potential therapeutic use in inflammatory diseases .

Q & A

Q. What synthetic methodologies are recommended for producing Methyl 4-[(8-methoxy-6-oxobenzo[c]chromen-3-yl)oxymethyl]benzoate with high purity?

The synthesis typically involves multi-step reactions, including esterification and coupling under controlled conditions. Key steps include:

  • Purification via flash column chromatography using chloroform or dichloromethane as eluents to isolate intermediates .
  • Optimized reaction conditions : Heating at ~70°C in acetonitrile with catalysts like K₂CO₃ and KI to ensure regioselectivity and minimize side products .
  • Solvent selection : Polar aprotic solvents (e.g., dichloromethane) are preferred to stabilize reactive intermediates and maintain stereochemical integrity .

Q. What spectroscopic and analytical techniques are essential for structural characterization?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and ester linkages .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identification of carbonyl (C=O) and ether (C-O-C) functional groups .
  • X-ray Crystallography : For absolute configuration determination, using programs like SHELXL for refinement .

Q. What safety protocols are critical during laboratory handling?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors, especially during solvent evaporation .
  • Storage : Keep in airtight containers away from heat and light to prevent degradation .

Advanced Research Questions

Q. How can crystallographic data inconsistencies be resolved during structure refinement?

  • Software tools : Use SHELXL for small-molecule refinement and WinGX for data visualization and geometry validation .
  • Twinned data handling : Apply the Hooft parameter or Bayesian methods in SHELXL to address pseudo-merohedral twinning .
  • Displacement parameter analysis : Anisotropic refinement for non-hydrogen atoms, with hydrogen positions constrained using riding models .

Q. What strategies optimize reaction pathways for synthesizing derivatives with enhanced bioactivity?

  • Regioselective modifications : Introduce substituents at the benzo[c]chromen-3-yl position via nucleophilic aromatic substitution (e.g., using KI/K₂CO₃ in acetonitrile) .
  • Microwave-assisted synthesis : Reduce reaction time and improve yields for thermally sensitive intermediates .
  • Computational modeling : Predict steric and electronic effects of substituents using DFT calculations to guide synthetic prioritization .

Q. How can researchers analyze electronic interactions influencing the compound’s bioactivity?

  • Pharmacophore modeling : Map electrostatic and hydrophobic features to identify key interactions with biological targets (e.g., enzymes or receptors) .
  • X-ray crystallography : Resolve binding modes in protein-ligand complexes to validate hydrogen bonding or π-π stacking interactions .
  • Surface Plasmon Resonance (SPR) : Quantify binding affinities (KD values) for structure-activity relationship (SAR) studies .

Q. What experimental approaches address contradictions in biological activity data?

  • Dose-response assays : Conduct in triplicate with positive/negative controls to establish EC₅₀/IC₅₀ values and rule out assay artifacts .
  • Metabolic stability tests : Use liver microsomes to assess whether discrepancies arise from rapid degradation .
  • Target engagement studies : Employ CRISPR knockouts or siRNA silencing to confirm specificity for hypothesized molecular targets .

Methodological Considerations

  • Data reproducibility : Document reaction conditions (e.g., temperature, solvent purity) and crystallization parameters (e.g., solvent diffusion rate) to ensure replicability .
  • Cross-disciplinary collaboration : Integrate synthetic chemistry, computational biology, and structural biology expertise for holistic mechanistic insights .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-[(8-methoxy-6-oxobenzo[c]chromen-3-yl)oxymethyl]benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-[(8-methoxy-6-oxobenzo[c]chromen-3-yl)oxymethyl]benzoate

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